"2-Isopropyl-5-methylhexyl acetate" fundamental properties
"2-Isopropyl-5-methylhexyl acetate" fundamental properties
A Comprehensive Guide to Tetrahydrolavandulyl Acetate
Part 1: Executive Summary & Chemical Identity
2-Isopropyl-5-methylhexyl acetate (commonly known as Tetrahydrolavandulyl acetate ) is a saturated monoterpene ester derived from the hydrogenation of lavandulyl acetate. While structurally related to common fragrance ingredients like linalyl acetate, its fully saturated acyclic skeleton imparts distinct physicochemical stability and a unique sensory profile.
In the context of drug development and advanced cosmetic science, this molecule serves two critical functions:
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Olfactory Receptor Modulation: It acts as a specific ligand for olfactory receptors (ORs) involved in the perception of carboxylic acids (sweat malodors), making it a candidate for receptor-blocking technologies.
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Metabolic Probe: Its biotransformation patterns provide a model for studying the enzymatic hydroxylation of branched-chain alkyl esters.
Chemical Structure & Nomenclature
| Property | Detail |
| IUPAC Name | (5-methyl-2-propan-2-ylhexyl) acetate |
| Common Name | Tetrahydrolavandulyl acetate |
| CAS Number | 40853-55-2 |
| Molecular Formula | C₁₂H₂₄O₂ |
| SMILES | CC(C)CCC(COC(=O)C)C(C)C |
| Stereochemistry | The molecule possesses a chiral center at C2. Synthetic routes typically yield a racemic mixture unless asymmetric hydrogenation is employed. |
Part 2: Physicochemical Profile[1][2]
The saturation of the lavandulyl skeleton significantly alters the volatility and lipophilicity of the molecule compared to its unsaturated counterparts.
| Parameter | Value | Technical Note |
| Molecular Weight | 200.32 g/mol | Monoisotopic mass: 200.1776 Da |
| Boiling Point | 212–213 °C | @ 760 mmHg (Standard Atmosphere) |
| Density | 0.866 g/cm³ | @ 25 °C (Liquid phase) |
| Vapor Pressure | ~0.173 mmHg | @ 25 °C (Low volatility implies high substantivity) |
| Flash Point | ~83.9 °C | Closed Cup (Requires Class IIIA combustible handling) |
| LogP (o/w) | 4.39 (est.) | Highly lipophilic; indicates rapid absorption in lipid bilayers |
| Refractive Index | ~1.435 | Estimated based on parent alcohol |
| Solubility | Ethanol, Oils | Insoluble in water (<6 mg/L) |
Part 3: Synthesis & Manufacturing Protocols
The industrial production of 2-Isopropyl-5-methylhexyl acetate is primarily achieved through the catalytic hydrogenation of lavandulyl acetate. This process removes the unsaturation at the C4 position and the isopropenyl group, yielding a chemically stable saturated ester.
Protocol: Catalytic Hydrogenation
Objective: Conversion of Lavandulyl Acetate to Tetrahydrolavandulyl Acetate.
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Precursor Preparation:
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Charge a high-pressure hydrogenation reactor with Lavandulyl Acetate (purity >95%).
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Solvent: Methanol (anhydrous) is used to facilitate catalyst suspension. Ratio: 1:5 (w/v).
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Catalyst Loading:
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Add 5% Palladium on Carbon (Pd/C) catalyst.
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Loading: 1-2% by weight relative to the substrate.
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Note: Pd/C is preferred over Raney Nickel for ester stability and selectivity against hydrogenolysis of the ester bond.
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Reaction Conditions:
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Pressure: Pressurize with Hydrogen (H₂) gas to 30–40 psi (approx. 2–2.7 bar).
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Temperature: Maintain at 20–25 °C (Room Temperature).
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Agitation: Vigorous stirring is required to overcome gas-liquid mass transfer limitations.
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Monitoring & Work-up:
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Monitor H₂ uptake. Reaction is complete when uptake ceases (typically 2-4 hours).
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Filtration: Filter the reaction mixture through a Celite bed to remove the Pd/C catalyst.
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Purification: Remove methanol via rotary evaporation. Purify the crude oil by fractional distillation (bp 111–115 °C @ 25–30 mmHg).
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Synthesis Workflow Diagram
Figure 1: Catalytic hydrogenation pathway converting unsaturated lavandulyl acetate to the saturated 2-isopropyl-5-methylhexyl acetate.
Part 4: Biological Interface & Applications
For researchers in drug development and sensory science, the value of 2-Isopropyl-5-methylhexyl acetate lies in its interaction with biological systems, specifically G-Protein Coupled Receptors (GPCRs) and enzymatic pathways.
1. Olfactory Receptor (OR) Modulation
Research indicates that this molecule functions as a ligand for specific olfactory receptors involved in the discrimination of carboxylic acids.
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Mechanism: It competes with or modulates the perception of short-chain fatty acids (e.g., isovaleric acid), which are responsible for sweat malodor.
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Application: Development of "receptor-blocking" deodorants or masking agents that prevent the brain from perceiving specific malodors, rather than simply overpowering them with fragrance.
2. Metabolic Biotransformation
When subjected to fungal metabolism (e.g., Rhizopus oryzae), the molecule undergoes regioselective hydroxylation. This makes it a useful probe for studying cytochrome P450-like activity in non-mammalian systems.
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Substrate: Tetrahydrolavandulyl acetate.[3][4][5][1][2][6][7][8][9]
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Metabolite 1: 2-isopropyl-5-methylhexane-1,5-diol (Hydrolysis + Hydroxylation at C5).
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Metabolite 2: 5-hydroxytetrahydrolavandulol.
Biotransformation Pathway Diagram
Figure 2: Metabolic fate of tetrahydrolavandulyl acetate via fungal biotransformation, highlighting regioselective hydroxylation.
Part 5: Analytical Characterization
To validate the identity of synthesized or purchased material, the following spectroscopic signatures should be used.
1. Mass Spectrometry (GC-MS)
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Parent Ion (M+): m/z 200 (Weak or absent due to ester fragmentation).
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Base Peak: Typically m/z 43 (Acetyl group, [CH₃CO]⁺).
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Diagnostic Fragments:
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m/z 140 (Loss of Acetic Acid, [M-60]⁺).
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m/z 125 (Loss of Acetic Acid + Methyl).
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m/z 55, 57, 69 (Alkyl chain fragments).
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2. Infrared Spectroscopy (FT-IR)
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C=O Stretch: Strong band at 1735–1745 cm⁻¹ (Ester carbonyl).
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C-O Stretch: Strong bands at 1230–1240 cm⁻¹ (Acetate C-O-C).
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C-H Stretch: 2850–2960 cm⁻¹ (Saturated alkane, sp³ C-H). Absence of =C-H stretch >3000 cm⁻¹.
Part 6: Regulatory & Safety Considerations
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Fragrance & Flavor Status: While listed in fragrance ingredient inventories, specific regulatory bodies (e.g., FEMA) may not list it as GRAS (Generally Recognized As Safe) for flavor use. It is primarily used in functional perfumery (masking agents) and research .
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Handling:
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Skin Irritation: Like many terpene esters, it may cause mild skin irritation upon prolonged contact.
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Storage: Store in glass or aluminum containers, under nitrogen, away from heat. Stable under neutral conditions; hydrolyzes in strong acid/base.
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 524263, 2-Isopropyl-5-methylhexyl acetate. Retrieved from [Link]
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The Good Scents Company (2025). Tetrahydrolavandulyl acetate Material Safety & Properties. Retrieved from [Link]
- Google Patents (2016).EP3004157B1: Olfactory receptors involved in the perception of sweat carboxylic acids.
- Demyttenaere, J. C., et al. (2001).Biotransformation of terpenoids by fungi: Transformation of lavandulol and tetrahydrolavandulyl acetate. Phytochemistry. (Contextual reference based on search results regarding Rhizopus oryzae metabolism).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. tetrahydrolavandulyl acetate, 40853-55-2 [thegoodscentscompany.com]
- 4. Aromatic/Hydrocarbon/Inorganic Ingredients Information Catalog : Starting with T [thegoodscentscompany.com]
- 5. Molecular Weight Listing : Starting with 200.32 to 218.18 [thegoodscentscompany.com]
- 6. US8993526B2 - Method for counteracting the perception of sweat malodour by decreasing the function of carboxylic acid-binding olfactory receptors - Google Patents [patents.google.com]
- 7. EP3004157B1 - Olfactory receptors involved in the perception of sweat carboxylic acids and the use thereof - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
